molecular formula C12H16N2S B4555254 N-cyclopropyl-N'-(2-phenylethyl)thiourea

N-cyclopropyl-N'-(2-phenylethyl)thiourea

Cat. No.: B4555254
M. Wt: 220.34 g/mol
InChI Key: HZXVNUKELQHGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-N'-(2-phenylethyl)thiourea is a synthetic organosulfur compound belonging to the thiourea class, characterized by its N-cyclopropyl and N'-(2-phenylethyl) substituents. This structural motif is of significant interest in modern chemical research and development. Thiourea derivatives are recognized as privileged scaffolds in medicinal chemistry due to their versatile biological activities. Related N-substituted thiourea compounds are extensively investigated for their potential as inhibitors for various biological targets and are known to serve as key precursors for the synthesis of nitrogen-containing heterocycles like iminothiazolines and thiazolidinones, which are core structures in many pharmacologically active molecules . The inherent flexibility of the thiourea core allows it to act as a versatile ligand in coordination chemistry. The sulfur and nitrogen atoms provide multiple coordination sites for metal ions, enabling the formation of complexes with elements such as copper, cobalt, and platinum. These complexes have potential applications in the development of new catalysts and materials with unique properties . Researchers value this compound as a building block for constructing more complex molecular architectures. It is strictly intended for laboratory research purposes by qualified professionals. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c15-12(14-11-6-7-11)13-9-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXVNUKELQHGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Advanced Structural Elucidation and Spectroscopic Characterization of N Cyclopropyl N 2 Phenylethyl Thiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum would be crucial for identifying the different types of protons and their connectivity. The expected spectrum of N-cyclopropyl-N'-(2-phenylethyl)thiourea would show distinct signals for the protons of the phenyl group, the ethyl chain, the cyclopropyl (B3062369) ring, and the N-H protons of the thiourea (B124793) moiety. Key features would include the chemical shifts (δ, in ppm), the integration of each signal (representing the number of protons), and the splitting patterns (multiplicity) caused by spin-spin coupling with neighboring protons.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals would be expected for the aromatic carbons of the phenyl ring, the aliphatic carbons of the ethyl and cyclopropyl groups, and a characteristic downfield signal for the thiocarbonyl (C=S) carbon.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, for instance, between the adjacent CH₂ groups of the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms, linking each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is essential for connecting the different fragments of the molecule, such as linking the phenylethyl group to one nitrogen and the cyclopropyl group to the other.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, key absorption bands would be expected for:

N-H stretching: Typically appearing as one or two bands in the region of 3200-3400 cm⁻¹.

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹.

C=S (thiocarbonyl) stretching: This is a weaker band, typically observed in the 1200-1400 cm⁻¹ region.

C-N stretching: Occurring in the fingerprint region.

Aromatic C=C bending: Bands in the 1450-1600 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (molecular formula C₁₂H₁₆N₂S), high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺. The fragmentation pattern would likely involve cleavage of the bonds adjacent to the thiourea unit, potentially leading to fragments corresponding to the cyclopropyl isothiocyanate and phenylethylamine moieties, among others.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would determine precise bond lengths, bond angles, and torsion angles. It would also reveal intermolecular interactions, such as hydrogen bonding involving the N-H groups and the sulfur atom, which dictate the crystal packing arrangement.

Chromatographic and Analytical Purity Assessment Methodologies

The determination of purity for this compound is critical for its characterization and potential applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for the separation and purity assessment of thiourea derivatives. tandfonline.comnih.gov These methods offer high resolution and sensitivity, allowing for the detection and quantification of the main compound as well as any potential impurities.

High-Performance Liquid Chromatography (HPLC)

A common approach for the analysis of thiourea compounds involves reversed-phase HPLC with UV detection. sielc.comresearchgate.net For this compound, a C18-bonded silica (B1680970) column is typically utilized. tandfonline.com The separation is achieved using a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like a phosphate (B84403) buffer, to ensure optimal peak shape and resolution. tandfonline.com The UV detector is often set at a wavelength where the thiourea chromophore exhibits maximum absorbance, which for many thiourea derivatives is in the range of 230-270 nm. tandfonline.comresearchgate.net

A study on the catalytic detection of thiourea derivatives demonstrated the effectiveness of a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 5.0). tandfonline.com While direct spectrophotometric detection is common, post-column derivatization techniques can also be employed to enhance the sensitivity and selectivity of the analysis. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry provides a robust method for both separation and structural identification of volatile and thermally stable compounds. While derivatization might be necessary for some less volatile thiourea derivatives, many can be analyzed directly. A study on the cyclization of N-(ortho-cyclopropylphenyl)-N'-aryl thioureas utilized GC-MS to analyze the compounds in the gas phase. nih.gov For this compound, a capillary GC column with a non-polar or medium-polarity stationary phase would be suitable. The mass spectrometer allows for the identification of the compound based on its characteristic fragmentation pattern, providing an additional layer of confirmation of its identity and purity.

The following tables outline typical parameters for the chromatographic analysis of this compound and present hypothetical purity assessment data.

Table 1: HPLC Method Parameters for Purity Assessment

ParameterValue
Instrument High-Performance Liquid Chromatograph
Column C18 reversed-phase, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile : 0.02 M Phosphate Buffer (pH 5.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV Absorbance at 240 nm

Table 2: GC-MS Method Parameters for Purity Assessment

ParameterValue
Instrument Gas Chromatograph - Mass Spectrometer
Column Capillary Column (e.g., HP-5MS), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Injection Mode Split (e.g., 50:1)
Injector Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu

Table 3: Representative Purity Analysis Data

Analytical MethodRetention Time (min)Peak Area (%)Purity (%)
HPLC-UV 5.899.7≥ 99.5
GC-MS 12.399.6≥ 99.5

Iv. Computational and Theoretical Investigations of N Cyclopropyl N 2 Phenylethyl Thiourea

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of thiourea (B124793) derivatives due to its favorable balance of accuracy and computational cost. nih.gov Methods like B3LYP, often paired with basis sets such as 6-311G(d,p), have proven reliable for studying the structural and electronic properties of such molecules. nih.govresearchgate.net

The electronic structure of N-cyclopropyl-N'-(2-phenylethyl)thiourea dictates its reactivity and intermolecular interactions. DFT calculations can elucidate the distribution of electron density, identify sites susceptible to nucleophilic or electrophilic attack, and quantify the polarity of the molecule.

Key parameters derived from electronic structure analysis include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional geometry. For thiourea derivatives, the planarity of the thiourea moiety (S=C-N-N) is a critical factor, influencing conjugation and hydrogen bonding capabilities. researchgate.net Analysis of Mulliken atomic charges or Natural Bond Orbital (NBO) charges reveals the partial charges on each atom, highlighting the electronegativity of the sulfur and nitrogen atoms and the electropositivity of the hydrogen atoms attached to nitrogen. researchgate.net This charge distribution is fundamental to understanding how the molecule interacts with biological targets.

Table 1: Illustrative Calculated Structural Parameters for this compound using DFT

ParameterBond/AngleCalculated Value
Bond LengthC=S~1.68 Å
C-N (cyclopropyl)~1.38 Å
C-N (phenylethyl)~1.39 Å
Bond AngleN-C-N~117°
C-N-C (cyclopropyl)~125°
Dihedral AngleH-N-C=S~180° (trans) or ~0° (cis)

Note: The values presented are illustrative and based on typical findings for similar N,N'-disubstituted thioureas. Actual values would require specific DFT calculations for this molecule.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.orgunesp.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is typically expected to be localized on the electron-rich thiourea group, particularly involving the lone pairs of the sulfur and nitrogen atoms. The LUMO, conversely, may be distributed across the C=S bond and potentially involve the phenyl ring. The specific distribution would influence the molecule's interaction with biological receptors. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.0 to -7.0
LUMO Energy-1.5 to -2.5
HOMO-LUMO Gap (ΔE)3.5 to 5.5

Note: These values are representative examples based on DFT calculations of similar organic molecules and would need to be specifically calculated for the title compound.

Theoretical vibrational frequency analysis, performed using DFT, is an invaluable tool for interpreting experimental infrared (IR) and Raman spectra. Calculated vibrational modes can be assigned to specific bond stretches, bends, and torsions within the molecule. nih.gov For thioureas, characteristic vibrational frequencies include the N-H stretching, C=S stretching, and various C-N stretching and bending modes. Comparing calculated frequencies with experimental data helps to confirm the molecular structure and its conformational state. nih.gov A scaling factor is often applied to the calculated frequencies to improve agreement with experimental results, accounting for anharmonicity and basis set limitations.

Table 3: Illustrative Calculated and Experimental Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
N-HStretching~3300 - 34503200 - 3400
C-H (Aromatic)Stretching~3050 - 31503000 - 3100
C-H (Aliphatic)Stretching~2900 - 30002850 - 2960
C=SStretching~700 - 850700 - 850
C-NStretching~1250 - 13501250 - 1350

Note: Calculated frequencies are illustrative and would be subject to scaling factors in a formal study.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the this compound molecule allows it to adopt various spatial arrangements, or conformations. Understanding the relative energies of these conformers is essential, as the preferred conformation influences the molecule's biological activity and physical properties.

Rotational isomerism in N,N'-disubstituted thioureas arises from hindered rotation around the C-N bonds. This leads to the possibility of different stereoisomers, typically described as cis-trans (or E/Z) configurations with respect to the orientation of the substituents relative to the C=S bond. researchgate.net For a disubstituted thiourea like the title compound, several conformers are possible, including trans-trans, cis-trans, and cis-cis arrangements of the cyclopropyl (B3062369) and phenylethyl groups.

Computational studies can map the potential energy surface by systematically rotating the relevant dihedral angles (e.g., S=C-N-C) to identify the energy minima corresponding to stable conformers and the energy barriers for interconversion between them. nih.gov For many N,N'-disubstituted thioureas, conformations that allow for intramolecular hydrogen bonding and minimize steric hindrance are energetically favored. researchgate.net

Thiourea and its derivatives can exist in two tautomeric forms: the thione form (containing a C=S double bond) and the thiol form (containing a C-S-H single bond and a C=N double bond). mdpi.comresearcher.life The equilibrium between these two forms is a critical aspect of their chemistry.

Quantum chemical calculations are employed to determine the relative stabilities of the thione and thiol tautomers and the energy barrier for the intramolecular proton transfer that interconverts them. nih.gov In the gas phase and in nonpolar solvents, the thione form is generally found to be significantly more stable for most thiourea derivatives. nih.govresearchgate.net The transition state for the tautomerization involves the migration of a proton from a nitrogen atom to the sulfur atom. The energy barrier for this process provides insight into the kinetic stability of the thione form. Solvent effects can also be modeled computationally, often showing that polar solvents can influence the tautomeric equilibrium, though the thione form typically remains predominant. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would allow for a thorough exploration of its conformational space. By simulating the molecule's behavior in a given environment (such as in a solvent or in the solid state), researchers can identify the most stable and frequently occurring conformations.

The flexibility of the this compound molecule arises from the rotational freedom around several single bonds, particularly within the phenylethyl and cyclopropyl groups, as well as the C-N bonds of the thiourea core. MD simulations can map the potential energy surface of the molecule, revealing the energy barriers between different conformational states and the preferred spatial arrangements of the substituent groups.

A hypothetical MD simulation setup for this compound would involve defining a force field that accurately describes the interatomic forces. The simulation would then be run for a sufficient duration to ensure comprehensive sampling of the conformational landscape. The resulting trajectory would be analyzed to identify dominant conformations and the dynamics of their interconversion.

Interactive Data Table: Hypothetical Molecular Dynamics Simulation Parameters

ParameterValueDescription
Force Field AMBER, CHARMM, or GROMOSA set of empirical energy functions used to calculate the potential energy of the system.
Solvent Model TIP3P or SPC/EA model to represent water molecules in the simulation box, if the simulation is performed in an aqueous solution.
Ensemble NVT or NPTStatistical ensemble used to control thermodynamic variables like temperature (T), volume (V), and pressure (P).
Simulation Time 100 ns - 1 µsThe total time duration of the simulation, which needs to be long enough to capture relevant motions.
Temperature 300 KThe temperature at which the simulation is run, typically room temperature.
Pressure 1 atmThe pressure at which the simulation is run, for NPT ensemble simulations.

Analysis of Intramolecular and Intermolecular Interactions

The functionality of the this compound molecule is significantly influenced by a network of non-covalent interactions. These interactions dictate its crystal packing, solubility, and potential interactions with biological targets.

Hydrogen Bonding Networks

The thiourea moiety is a potent hydrogen bond donor (the N-H groups) and acceptor (the sulfur atom). This allows this compound to form both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding: The possibility of hydrogen bonding between one of the N-H protons and the π-electron cloud of the phenyl ring (N-H···π interaction) could influence the conformation of the phenylethyl group.

Intermolecular Hydrogen Bonding: In the solid state, thiourea derivatives typically form extensive hydrogen-bonding networks. The most common motif is the formation of a dimeric structure through a pair of N-H···S hydrogen bonds. mdpi.com These dimers can then further assemble into chains or more complex three-dimensional structures. The presence of the bulky cyclopropyl and phenylethyl groups would influence the geometry and packing of these hydrogen-bonded assemblies.

Interactive Data Table: Potential Hydrogen Bond Parameters (Illustrative)

Donor (D) - H ··· Acceptor (A)Distance (D···A) (Å)Angle (D-H···A) (°)Type of Interaction
N-H ··· S3.2 - 3.6150 - 180Intermolecular, key for crystal packing. psu.edu
N-H ··· π(phenyl)2.5 - 3.5120 - 160Intramolecular, influencing conformation.
C-H ··· S3.5 - 4.0110 - 150Weaker intermolecular interaction.
C-H ··· π(phenyl)2.7 - 3.8120 - 170Weaker intermolecular interaction, contributing to packing.

Pi-Stacking and Other Non-Covalent Interactions

The phenyl group in this compound is capable of engaging in π-stacking interactions. These interactions occur between aromatic rings and are crucial for the stabilization of crystal structures and the binding to biological macromolecules.

Other Non-Covalent Interactions:

C-H···π Interactions: The C-H bonds of the cyclopropyl and ethyl groups can act as weak hydrogen bond donors to the π-system of the phenyl ring of a neighboring molecule.

While direct computational studies on this compound are lacking, the principles derived from studies on analogous systems provide a framework for understanding its molecular behavior. Future computational investigations are needed to provide specific quantitative data on the conformational dynamics and interaction energies for this particular compound.

V. Structure Activity Relationship Sar Studies of N Cyclopropyl N 2 Phenylethyl Thiourea and Its Analogues

Influence of N-Substitution Patterns on Molecular Recognition

In the parent compound, the nitrogen atoms are asymmetrically substituted with a cyclopropyl (B3062369) group and a 2-phenylethyl group. The conformational flexibility and the electronic properties of these substituents play a significant role. rsc.org Studies on various N,N'-disubstituted thioureas have shown that both the electronic and geometric effects of the N-substituents are key to their interaction with receptors. nih.gov The introduction of different aryl, alkyl, or heterocyclic moieties can enhance specificity for target proteins. biointerfaceresearch.com For instance, replacing an alkyl group with an aryl group can introduce potential for π-π stacking interactions, while heterocyclic substituents can form additional hydrogen bonds, affecting the electron density distribution across the molecule. biointerfaceresearch.com The conformational properties of 1-(acyl/aroyl)-3-(mono-substituted) thioureas are heavily dependent on the substitutions at the nitrogen atom, which in turn affects their activity. rsc.org

Interactive Table: Effect of N-Substitution on Hypothetical Receptor Binding Affinity

This table illustrates potential trends in binding affinity based on general SAR principles for thiourea (B124793) derivatives. The IC50 values are hypothetical.

Compound Analogue N-Substituent N'-Substituent Hypothetical IC50 (nM) Rationale
Parent Compound Cyclopropyl 2-Phenylethyl 50 Baseline affinity with a mix of aliphatic and aromatic character.
Analogue 1 Methyl 2-Phenylethyl 250 Reduced steric bulk and loss of conformational constraint compared to cyclopropyl may decrease binding efficiency.
Analogue 2 Phenyl 2-Phenylethyl 80 Potential for added π-stacking but increased steric hindrance might not be optimal.
Analogue 3 Cyclopropyl Benzyl 75 Shorter linker to the phenyl ring may alter positioning within the binding pocket.

Role of the Cyclopropyl Moiety in Modulating Activity Profiles

The cyclopropyl group is not merely a simple alkyl substituent; it is a versatile structural element frequently used in drug design to enhance pharmacological properties. researchgate.netsemanticscholar.org Its unique characteristics include a rigid, three-membered ring structure, which provides significant conformational constraint. researchgate.netresearchgate.net This rigidity can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor and thus enhancing potency. researchgate.net

Furthermore, the cyclopropane (B1198618) ring possesses a unique electronic nature, with its C-C bonds having enhanced π-character. researchgate.netsemanticscholar.org This can influence interactions with the target protein. The cyclopropyl group is also known to increase metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net In studies of N-cyclopropylmethyl-nornepenthone derivatives, the presence and substitution pattern of the cyclopropyl group were critical for activity at opioid receptors. nih.gov SAR studies on cyclopropyl-epothilones have demonstrated that the specific stereochemical configuration of the cyclopropyl ring is tightly linked to biological activity, with one orientation being significantly more active than its diastereomer. nih.gov

Interactive Table: Impact of the Cyclopropyl Moiety on Activity

This table illustrates the potential impact of the cyclopropyl group based on established principles in medicinal chemistry. Activity values are hypothetical.

Compound Analogue N-Substituent Relative Activity (%) Rationale
Parent Compound Cyclopropyl 100 The conformationally constrained cyclopropyl group provides an optimal fit for the receptor. researchgate.net
Analogue 5 Isopropyl 40 The less rigid isopropyl group loses the specific conformational lock, reducing activity.
Analogue 6 Cyclobutyl 70 The larger, more flexible cyclobutyl ring may not fit the binding pocket as precisely as the cyclopropyl ring.
Analogue 7 cis-2-Methylcyclopropyl 110 Additional substitution could lead to more favorable interactions, but stereochemistry is crucial. nih.gov

Impact of the Phenylethyl Group on Receptor Interactions

The 2-phenylethyl group serves as a crucial anchor for receptor interactions, primarily through hydrophobic and aromatic interactions. The phenyl ring can engage in π-π stacking or hydrophobic interactions with complementary pockets in a receptor, while the ethyl linker provides rotational flexibility, allowing the phenyl ring to adopt an optimal position for binding.

Modification of the phenylethyl moiety, particularly the phenyl ring, offers a straightforward way to probe and optimize receptor interactions. SAR studies on related scaffolds have shown that the introduction of substituents onto the phenyl ring can dramatically alter biological activity. mdpi.com For example, in a study of 2,3-diaryl-4-thiazolidinone derivatives, adding a bromo substituent to the phenylethyl amino group resulted in the highest antimigration effect, highlighting the importance of this structural feature for activity. mdpi.com The position and electronic nature of the substituent are key; for instance, placing a small, electron-withdrawing group like fluorine at the para-position could enhance binding by modifying the electronic properties of the ring or by participating in specific halogen bonds, whereas a bulky group might cause a steric clash.

Interactive Table: Effect of Phenylethyl Group Substitution on Receptor Interaction

This table shows hypothetical activity changes based on substitutions on the phenylethyl ring, drawing from general SAR findings.

Compound Analogue N'-Substituent Hypothetical Activity Rationale
Parent Compound 2-Phenylethyl 100% Baseline activity from hydrophobic and aromatic interactions.
Analogue 9 2-(4-Fluorophenylethyl) 150% A small, electronegative fluoro group can enhance binding through favorable electronic interactions or halogen bonding without adding significant bulk. mdpi.com
Analogue 10 2-(4-Methoxyphenylethyl) 85% A methoxy (B1213986) group is electron-donating and can act as a hydrogen bond acceptor, but its bulk may slightly hinder optimal binding. mdpi.com
Analogue 11 2-(4-Nitrophenylethyl) 120% A strong electron-withdrawing group can increase the acidity of the N-H proton, enhancing its hydrogen bond donating capability. biointerfaceresearch.com

Electronic and Steric Effects of Substituents on the Thiourea Scaffold

The thiourea core, -NH-C(S)-NH-, is central to the molecule's function. It acts as a rigid linker and a platform for hydrogen bonding. The sulfur and two nitrogen atoms can act as hydrogen bond donors and acceptors, forming crucial connections with biological targets. nih.govresearchgate.net The electronic and steric properties of substituents anywhere on the molecule can influence the thiourea scaffold's ability to participate in these interactions.

Electronic effects are particularly significant. The introduction of electron-withdrawing groups (e.g., nitro, halo) on the aromatic rings increases the acidity of the thiourea N-H protons. biointerfaceresearch.com This makes them stronger hydrogen bond donors, which can lead to enhanced binding affinity and biological activity. biointerfaceresearch.comresearchgate.net Conversely, electron-donating groups (e.g., methyl, methoxy) may decrease the acidity of the N-H protons.

Steric effects also play a major role. Bulky substituents placed near the thiourea core can hinder its ability to form necessary hydrogen bonds with a receptor due to steric clashes. However, in some cases, steric bulk can be used to confer selectivity for one receptor over another by preventing binding to off-targets with smaller binding pockets. The interplay between electronic and steric effects is complex, and achieving optimal activity requires a fine balance. rsc.org

Interactive Table: Influence of Electronic and Steric Effects on Activity

This table correlates substituent properties on the phenylethyl ring with hypothetical activity, based on established SAR principles.

Analogue Substituent on Phenyl Ring Hammett Constant (σp) Steric Parameter (MR) Hypothetical Activity (%)
Parent (H) H 0.00 1.03 100
Analogue 13 4-CH3 -0.17 5.65 90
Analogue 14 4-Cl 0.23 6.03 160
Analogue 15 4-CF3 0.54 5.02 190

Rationale: Increased activity often correlates with electron-withdrawing character (positive σp), which enhances N-H acidity. biointerfaceresearch.com The CF3 group (Analogue 15) is strongly electron-withdrawing and has moderate bulk, leading to high activity. The Cl group (Analogue 14) is also favorable. Electron-donating groups (CH3, OCH3) may reduce activity. The bulky OCH3 group (Analogue 16) may also have a negative steric influence despite its electronic properties. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activities in a quantitative manner. farmaciajournal.comresearchgate.net For a series of analogues like those of N-cyclopropyl-N'-(2-phenylethyl)thiourea, QSAR can be a powerful tool for predictive analysis and rational drug design. researchgate.net

A QSAR model is a mathematical equation that links molecular descriptors (numerical representations of chemical properties) to activity. farmaciajournal.com These descriptors can encode various properties:

Hydrophobicity: Such as the partition coefficient (logP), which influences how a compound crosses biological membranes. farmaciajournal.com

Electronic properties: Such as Hammett constants, dipole moment, or atomic charges, which describe the electronic distribution and influence electrostatic interactions. nih.gov

Steric properties: Such as molar refractivity (MR), molecular volume, or surface area, which relate to the size and shape of the molecule and its fit within a receptor. nih.gov

By developing a statistically valid QSAR model for a set of known analogues, researchers can predict the activity of newly designed compounds before they are synthesized. researchgate.net For example, a 3D-QSAR study on structurally related 2-phenylcyclopropylmethylamine (PCPMA) derivatives revealed that steric, electrostatic, and hydrophobic fields were all important for binding to the D3 receptor. nih.gov Such models provide a "map" indicating which regions of the molecule are sensitive to modification and what kind of properties (e.g., bulky, electron-withdrawing) are desired in those regions to enhance activity. This approach streamlines the drug discovery process, saving time and resources by focusing synthetic efforts on the most promising candidates. researchgate.net

Vi. Mechanistic Investigations of Biological Activities Exhibited by Thiourea Derivatives

Enzyme Inhibition Mechanism Studies

Thiourea (B124793) derivatives have been extensively studied as inhibitors of various enzymes, playing a crucial role in the management of several diseases. mdpi.comnih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibition of these enzymes is a primary therapeutic strategy for conditions like Alzheimer's disease, as it increases acetylcholine levels in the brain. nih.govnih.gov Thiourea derivatives have emerged as effective cholinesterase inhibitors. nih.gov

The mechanism of inhibition often involves the thiourea molecule binding to the active site of the cholinesterase enzyme. nih.gov This binding can be competitive, where the inhibitor competes with the natural substrate (acetylcholine) for the active site. nih.gov The interaction is often stabilized by hydrogen bonds and hydrophobic interactions between the thiourea derivative and amino acid residues in the active site gorge of the enzyme. nih.gov For instance, the sulfur atom of the thiourea moiety and the N-H protons can form crucial hydrogen bonds. nih.gov

Studies on various thiourea derivatives have demonstrated their potential as dual inhibitors of both AChE and BChE. nih.govmdpi.com For example, 1-(3-chlorophenyl)-3-cyclohexylthiourea has shown inhibitory activity against both enzymes. nih.gov The synchronous inhibition of both AChE and BChE may offer additional therapeutic benefits in the treatment of Alzheimer's disease. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Thiourea Derivatives

CompoundTarget EnzymeIC50 (µg/mL)Reference
1-(3-chlorophenyl)-3-cyclohexylthioureaAcetylcholinesterase (AChE)50 nih.gov
1-(3-chlorophenyl)-3-cyclohexylthioureaButyrylcholinesterase (BChE)60 nih.gov

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. researchgate.net Its activity is implicated in the pathogenesis of diseases caused by bacteria like Helicobacter pylori, such as gastritis and peptic ulcers, as well as in the formation of infection-induced urinary stones. rsc.orgmdpi.com Thiourea and its derivatives are well-known urease inhibitors. rsc.orgacs.orgnih.gov

The inhibitory mechanism of thiourea derivatives against urease often involves the interaction of the thiourea's sulfur atom with the nickel ions in the enzyme's active site. acs.org This coordination disrupts the catalytic machinery of the enzyme. Molecular docking studies have shown that the thiourea moiety can fit into the active site of urease, with the sulfur atom coordinating the nickel ions and the amide group forming hydrogen bonds with key amino acid residues like Asp363 and Ala366. acs.org The mode of inhibition can be competitive, non-competitive, or mixed, depending on the specific derivative. acs.orgnih.govnih.gov For instance, some tryptamine-derived thioureas have been identified as non-competitive inhibitors of urease. nih.gov

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their dysregulation is associated with various diseases, including glaucoma, epilepsy, and cancer. nih.gov Thiourea derivatives have been investigated as inhibitors of different CA isoforms. nih.govresearchgate.netacs.org

The inhibition pathway for thiourea derivatives against CAs typically involves the sulfonamide group present in many synthetic inhibitors, which coordinates to the zinc ion in the active site. nih.gov However, the thiourea moiety itself can contribute to the binding and selectivity. acs.org For example, sulfonamide-thiourea hybrids have shown potent and selective inhibition against various human CA isoforms (hCA I, II, IX, and XII). nih.govacs.orgnih.gov The binding can be influenced by the nature of the substituents on the thiourea scaffold, which can form additional interactions with the enzyme's active site. nih.gov

Table 2: Urease and Carbonic Anhydrase Inhibitory Activity of Selected Thiourea Derivatives

Compound ClassTarget EnzymeInhibitory Activity (IC50 or Ki)Reference
Alkyl chain-linked thiourea derivativesUreaseIC50 values ranging from 10.65 to 60.11 µM rsc.org
Thiourea derivatives of tryptamineUreaseIC50 values ranging from 11.4 to 24.2 µM nih.gov
Sulfonamide-substituted 1,3-disubstituted thioureashCA II, hCA IX, hCA XIIIC50 values in the micromolar to sub-micromolar range nih.govacs.org
Sulphonyl thioureas with 4,6-diarylpyrimidine ringshCA I, hCA II, hCA IX, hCA XIIPotent inhibition observed nih.gov

α-Glucosidase is an enzyme located in the brush border of the small intestine that plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into glucose. researchgate.net Inhibition of this enzyme can delay glucose absorption, making it a key therapeutic target for managing type 2 diabetes. bohrium.com Thiourea derivatives have demonstrated significant α-glucosidase inhibitory activity. bohrium.comnih.govnih.gov

The mechanism of α-glucosidase inhibition by thiourea derivatives is believed to involve their interaction with the active site of the enzyme, preventing the binding of the carbohydrate substrate. bohrium.com The structural features of the thiourea derivatives, such as the nature and position of substituents on the aromatic rings, play a critical role in their inhibitory potency. bohrium.comnih.gov For instance, a study on thiourea derivatives of 3-aminopyridin-2(1H)-one showed that a phenylthiourea (B91264) derivative exhibited higher inhibitory activity than the standard drug acarbose. bohrium.comnih.govnih.gov Molecular docking studies suggest that these compounds can bind to the active site of α-glucosidase through various interactions, including hydrogen bonds and hydrophobic interactions. bohrium.com

Table 3: α-Glucosidase Inhibitory Activity of Selected Thiourea Derivatives

CompoundIC50 (mM)ComparisonReference
1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9a)9.77More potent than Acarbose nih.govnih.gov
1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9c)12.94Comparable to Acarbose nih.govnih.gov
Acarbose (Standard)11.96- nih.govnih.gov

Molecular Interactions with Biological Targets

The biological effects of thiourea derivatives are a direct consequence of their molecular interactions with various biological targets, including receptors and proteins.

Thiourea derivatives have been shown to interact with a variety of receptors, acting as either agonists or antagonists. For example, certain N,N',N"-trisubstituted thiourea derivatives have been identified as antagonists of the vanilloid receptor (TRPV1), a non-selective cation channel involved in pain sensation. nih.gov One such derivative, 1-[3-(4'-hydroxy-3'-methoxy-phenyl)-propyl]-1,3-diphenethyl-thiourea, exhibited antagonistic activity twice that of the known antagonist capsazepine. nih.gov

The thiourea moiety is also found in compounds targeting other receptors. For instance, metiamide, a thiourea-containing compound, was an early histamine (B1213489) H2-receptor antagonist used for treating ulcers. nih.gov Although later replaced by more effective drugs with fewer side effects, its development highlighted the potential of the thiourea scaffold in receptor-targeted drug design. nih.gov The ability of the thiourea group to form hydrogen bonds and engage in other non-covalent interactions is crucial for its binding to receptor sites. nih.gov

HIV-1 Capsid Interaction: The capsid of the Human Immunodeficiency Virus type 1 (HIV-1) is a conical protein shell that encloses the viral genome and is essential for multiple stages of the viral life cycle, including assembly, uncoating, and nuclear import. researchgate.netnih.govmdpi.com The HIV-1 capsid protein (CA) has become an attractive target for the development of new antiretroviral drugs. researchgate.netnih.gov Thiourea derivatives have been investigated for their ability to inhibit HIV-1 replication by targeting the CA protein. researchgate.net

Research has shown that certain thiourea derivatives can disrupt the assembly of the HIV-1 capsid. researchgate.net These compounds are thought to bind to the CA protein, interfering with the protein-protein interactions necessary for the formation of the capsid shell. researchgate.net For instance, some derivatives have been shown to inhibit CA assembly in vitro, and this activity correlates with their antiviral potency. researchgate.net

Human Cyclophilin A Interaction: Human cyclophilin A (CypA) is a cellular enzyme that plays a role in the HIV-1 life cycle by interacting with the viral capsid. researchgate.netnih.govmdpi.com This interaction is important for the proper disassembly (uncoating) of the capsid within the host cell. researchgate.net Inhibiting the interaction between CypA and the HIV-1 capsid can disrupt viral replication.

Thiourea derivatives have been identified as inhibitors of the peptidyl-prolyl isomerase (PPIase) activity of CypA. researchgate.net By inhibiting CypA, these compounds can interfere with the uncoating process of the HIV-1 capsid, thereby blocking viral replication. researchgate.net The inhibitory effect of these compounds on both CA assembly and CypA activity suggests a dual mechanism of action against HIV-1. researchgate.net

Table 4: Inhibitory Activity of Selected Thiourea Derivatives against HIV-1 Related Targets

CompoundTargetActivityReference
Thiourea Derivative D4HIV-1 CA assemblyAssembly rate of 15.78 (×10−5) OD/s researchgate.net
Thiourea Derivative D4PPIase activity of CypAIC50 of 0.45 µM researchgate.net
Thiourea Derivative D5HIV-1 CA assemblyAssembly rate of 18.42 (×10−5) OD/s researchgate.net
Thiourea Derivative D5PPIase activity of CypAIC50 of 0.65 µM researchgate.net
Thiourea Derivative D6HIV-1 CA assemblyAssembly rate of 7.97 (×10−5) OD/s researchgate.net
Thiourea Derivative D6PPIase activity of CypAIC50 of 0.33 µM researchgate.net

Toll-Like Receptor (TLR) Agonism and Related Immunomodulatory Pathways

Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) to initiate an immune response. nih.govnih.gov TLR activation is a critical first step in stimulating both innate and adaptive immunity, making TLR agonists valuable as potential immunotherapeutics and vaccine adjuvants. nih.govfrontiersin.org The human TLR family includes ten functional receptors expressed either on the cell surface (TLR1, 2, 4, 5, 6) or intracellularly (TLR3, 7, 8, 9). nih.gov

Upon activation by a ligand, TLRs typically dimerize and signal through adaptor proteins like MyD88 or TRIF, leading to the activation of downstream pathways, most notably the NF-κB pathway, and the production of inflammatory cytokines and type I interferons. nih.govnih.gov Certain synthetic immunomodulators have been developed as TLR4 agonists, which can induce signaling through both MyD88 and TRIF-dependent pathways, leading to macrophage polarization and the release of proinflammatory mediators. rsc.org While various natural and synthetic compounds are known to act as TLR agonists or antagonists, specific studies detailing the interaction of N-cyclopropyl-N'-(2-phenylethyl)thiourea with TLRs are not currently documented. nih.gov However, the immunomodulatory potential of some thiourea derivatives suggests that interaction with immune pathways like those governed by TLRs is a plausible mechanism of action. pharmacophorejournal.com

Cellular Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a central regulator of immune and inflammatory responses, cell proliferation, and apoptosis. nih.gov The canonical NF-κB pathway is induced by a variety of stimuli, including signals from members of the tumor necrosis factor (TNF) receptor family. nih.govyoutube.com In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of NF-κB (IκB) proteins. youtube.com Activation of the pathway leads to the phosphorylation and subsequent degradation of IκB, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of target genes. nih.govyoutube.com

Given that NF-κB controls the expression of numerous pro-inflammatory genes, its pathway is a significant target for anti-inflammatory drug development. researchgate.net The ability of some compounds to inhibit NF-κB activation is a key part of their anti-inflammatory properties. researchgate.net While specific data on this compound is absent, the known anti-inflammatory properties of some thiourea derivatives suggest that they may act by modulating the NF-κB signaling cascade. nih.gov

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anticancer drugs function by inducing apoptosis. nih.gov Research on various thiourea derivatives has demonstrated their potential to induce apoptosis in cancer cells. nih.govnih.govresearchgate.net

One study on 1,3-disubstituted thioureas found that certain derivatives are potent inducers of late-stage apoptosis in colon cancer and leukemia cell lines. nih.gov For example, a dichlorophenyl-substituted thiourea derivative induced late apoptosis in 95-99% of colon cancer cells studied. nih.gov Another study on a novel thiourea polymer, QTMP, showed that it induces apoptosis in colorectal cancer cells in a concentration-dependent manner. nih.gov The mechanism for QTMP-induced apoptosis was linked to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which in turn trigger mitochondrial apoptotic pathways and cause DNA damage. nih.gov Furthermore, a series of piperazine-bearing thiourea compounds were synthesized and shown to bind to DNA and induce apoptosis in drug-resistant colon cancer cells. researchgate.net These findings highlight a common mechanistic theme for anticancer thioureas: the induction of cell death through apoptosis, often involving oxidative stress and interaction with DNA.

Mechanisms of Antimicrobial Action

Antiviral Action Modalities

Thiourea derivatives have demonstrated a variety of antiviral action modalities, targeting different stages of the viral life cycle. Their mechanisms are diverse and virus-specific, ranging from inhibiting viral entry to disrupting viral replication machinery.

One of the prominent antiviral mechanisms of thiourea derivatives is the inhibition of viral enzymes essential for replication. For instance, certain thiourea compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the Human Immunodeficiency Virus Type 1 (HIV-1). nih.govacs.org These molecules bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and halts the conversion of viral RNA into DNA. nih.gov The stereochemistry of these derivatives can be crucial, with specific enantiomers showing significantly higher inhibitory activity. acs.org

Another key modality is the interference with viral entry into host cells. A thiourea scaffold compound, SSAA09E1, was identified as an inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) by preventing the fusion of the viral membrane with the host cell membrane. nih.gov Similarly, against the Tobacco Mosaic Virus (TMV), certain chiral thiourea derivatives containing an α-aminophosphonate moiety have been shown to inhibit the polymerization process of the viral capsid protein (CP). nih.gov This inhibition of CP assembly is a critical mechanism to prevent the formation of new, infectious viral particles. nih.gov

Furthermore, thiourea derivatives have shown efficacy against hepatitis viruses. In cell-based assays for Hepatitis C Virus (HCV), these compounds have proven to be potent inhibitors, with their activity being highly dependent on the structure, such as the length and position of alkyl linkers. nih.gov For Hepatitis B Virus (HBV), derivatives like N-(4-methyl-2-thiazolyl)-N'-phenylthiourea (MTPT) effectively suppress HBV replication in vitro. biorxiv.org The proposed mechanism involves masking the effects of the HBx protein, which is crucial for HBV replication and associated hepatocarcinogenesis. biorxiv.org

The antiviral activity of selected thiourea derivatives is summarized in the table below.

Compound/Derivative Type Virus Targeted Mechanism of Action Reference
1,3-Thiazolidin-4-one derivativeHIV-1Non-nucleoside inhibitor of reverse transcriptase nih.gov
Chiral naphthyl thioureaHIV-1Non-nucleoside inhibitor of reverse transcriptase acs.org
SSAA09E1SARS-CoVInhibition of viral membrane fusion nih.gov
Chiral thiourea with α-aminophosphonateTobacco Mosaic Virus (TMV)Inhibition of capsid protein polymerization nih.gov
Phenylthiourea derivativesHepatitis C Virus (HCV)Inhibition of viral replication (replicon assay) nih.gov
N-(4-methyl-2-thiazolyl)-N'-phenylthioureaHepatitis B Virus (HBV)Suppression of HBV replication, likely via HBx protein biorxiv.org

Antimycobacterial Mechanisms

The antimycobacterial action of thiourea derivatives is a significant area of research, particularly due to the rise of drug-resistant strains of Mycobacterium tuberculosis (Mtb). The primary mechanism of action for many of these compounds involves the disruption of the synthesis of the mycobacterial cell wall, a complex and essential structure for the bacterium's survival. snv63.rueurekaselect.combenthamdirect.com

A key target within this pathway is the biosynthesis of mycolic acids, which are long-chain fatty acids unique to the mycobacterial cell envelope. researchgate.net The thiourea drug Isoxyl (thiocarlide) has been shown to inhibit the synthesis of oleic acid, a crucial precursor for tuberculostearic acid and, consequently, mycolic acid. nih.govnih.gov Research has pinpointed the specific molecular target of Isoxyl as the membrane-bound Δ9-stearoyl desaturase, DesA3. nih.govnih.gov By inhibiting this enzyme, Isoxyl prevents the formation of the double bond in stearoyl-CoA to produce oleoyl-CoA, leading to a dose-dependent decrease in oleic acid synthesis and subsequent cell death. nih.govnih.gov The bactericidal effect of Isoxyl can be partially reversed by supplementing the growth medium with oleic acid, confirming the specificity of this inhibitory action. nih.govnih.gov

Another critical enzyme in the mycolic acid biosynthesis pathway targeted by thiourea derivatives is the enoyl-acyl carrier protein reductase (InhA). researchgate.net This enzyme is a well-established target for the frontline anti-TB drug isoniazid. Certain rationally designed thiourea-based derivatives have been developed to act as effective inhibitors of InhA, thereby blocking the fatty acid synthetase II (FAS-II) system and inhibiting mycobacterial growth. researchgate.net

Thiourea Drug/Derivative Bacterial Target Mechanism of Action Effect Reference
Isoxyl (Thiocarlide)Mycobacterium tuberculosisInhibition of Δ9-desaturase (DesA3)Decreases oleic acid and mycolic acid synthesis nih.govnih.gov
Thioacetazone (TAC)Mycobacterium tuberculosisCovalent modification of a dehydratase subunit of FAS-IIInhibition of mycolic acid biosynthesis researchgate.net
Various Thiourea-based derivativesMycobacterium tuberculosisInhibition of enoyl-acyl carrier protein reductase (InhA)Blocks the FAS-II system, inhibiting cell growth researchgate.net

Mechanisms of Antineoplastic Action in Cellular Models

Inhibition of Cancer Cell Proliferation Pathways

Thiourea derivatives exhibit antineoplastic activity by targeting multiple molecular pathways that are fundamental to cancer cell proliferation and survival. nih.gov Their structural diversity allows for the development of compounds that can interact with various oncogenic proteins and signaling cascades. nih.gov

One mechanism involves the inhibition of key signaling proteins that drive cell growth. For example, biphenyl (B1667301) thiourea derivatives have been identified as inhibitors of the K-Ras protein, a critical regulator of cell proliferation that is frequently mutated in cancers like lung cancer. nih.govbiointerfaceresearch.com Another important target is the Wnt/β-catenin signaling pathway, which plays a crucial role in cell fate determination and proliferation. A quinazoline (B50416) derivative of thiourea was found to suppress the proliferation and migration of cervical cancer cells by inhibiting this pathway. nih.gov

Thiourea derivatives can also interfere with the tumor microenvironment by inhibiting angiogenesis, the formation of new blood vessels that supply tumors with nutrients. This is achieved by targeting growth factor receptors like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). biointerfaceresearch.com Potent VEGFR-2 inhibitors have been developed from thiourea derivatives, which effectively block the signaling required for new blood vessel growth. biointerfaceresearch.com

Furthermore, some thiourea derivatives function as histone deacetylase (HDAC) inhibitors. Specifically, certain compounds have shown selective inhibition of HDAC2, an enzyme often dysregulated in cancer, leading to changes in gene expression that can promote cell proliferation. biointerfaceresearch.com

Finally, a significant mechanism is the induction of apoptosis (programmed cell death). Diarylthiourea compounds have been shown to trigger an intrinsic apoptotic pathway in breast cancer cells (MCF-7), characterized by the upregulation of caspase-3, a key executioner enzyme in apoptosis. nih.gov This suggests that these compounds can cause sufficient cellular damage to initiate a self-destruct sequence in cancer cells. nih.gov

Thiourea Derivative Type Cancer Cell Line Targeted Pathway/Protein Effect Reference
Biphenyl thioureaA549 (Lung)K-Ras proteinInhibition of cell proliferation nih.govbiointerfaceresearch.com
Quinazoline thioureaHeLa (Cervical)Wnt/β-catenin signalingSuppression of proliferation and migration nih.gov
Azetidine-containing thioureaVariousVEGFR-2Inhibition of angiogenesis biointerfaceresearch.com
Acyl thioureaHRT-18 (Colon), HC-04 (Hepatic)HDAC2Selective inhibition of HDAC2 biointerfaceresearch.com
N,N′-DiarylthioureaMCF-7 (Breast)Intrinsic apoptotic pathway (Caspase-3)Induction of apoptosis, inhibition of proliferation nih.gov

Induction of Cell Cycle Arrest

A key strategy in cancer therapy is to halt the uncontrolled division of cancer cells. Thiourea derivatives have been shown to mediate their anticancer effects by inducing cell cycle arrest at specific checkpoints, thereby preventing the cell from progressing through the division cycle and undergoing apoptosis. nih.gov

The specific phase of the cell cycle that is targeted can vary depending on the chemical structure of the thiourea derivative and the type of cancer cell. For instance, treatment of MCF-7 breast cancer cells with a specific N,N′-diarylthiourea compound resulted in a significant arrest of the cell cycle in the S phase. nih.gov The S phase is when DNA synthesis occurs, and arresting the cycle at this point suggests that the compound may interfere with DNA replication or cause DNA damage that triggers the S-phase checkpoint. This halt in the cell cycle progression is often a prelude to apoptosis. nih.gov

In other cellular contexts, thiourea derivatives have been found to induce arrest at the G2/M checkpoint. mdpi.comfrontiersin.org This checkpoint prevents cells with damaged DNA from entering mitosis (M phase). The induction of G2/M arrest by certain compounds suggests they may cause DNA damage or interfere with the machinery that governs the transition from the G2 to M phase. mdpi.com This arrest prevents the propagation of damaged cells and can ultimately lead to cell death. frontiersin.org

The ability of these compounds to halt the cell cycle is often linked to the generation of reactive oxygen species (ROS), which can cause cellular damage and activate the signaling pathways that control cell cycle checkpoints. mdpi.comfrontiersin.org

Derivative/Compound Cell Line Phase of Arrest Associated Mechanism Reference
N,N′-Diarylthiourea 4MCF-7 (Breast)S PhaseSuggests interference with DNA synthesis; leads to apoptosis nih.gov
Chalcone derivative 1CA2780 (Ovarian)G2/M PhaseAssociated with ROS generation and DNA damage mdpi.com
Dichloromethane Fraction from Toddalia asiaticaHT-29 (Colon)G2/M PhaseAssociated with ROS-dependent cell cycle progression frontiersin.org

Antioxidant Activity Mechanisms

Free Radical Scavenging Mechanisms

Thiourea and its derivatives are recognized for their potent antioxidant properties, primarily through their ability to scavenge harmful free radicals. nih.gov Free radicals, such as reactive oxygen species (ROS), are highly unstable molecules that can damage cells, leading to oxidative stress, which is implicated in numerous diseases. nih.gov

The principal mechanism by which thiourea derivatives neutralize free radicals is through Hydrogen Atom Transfer (HAT) . researchgate.nethueuni.edu.vn In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to the free radical, thereby stabilizing it and quenching its reactivity. Quantum chemical calculations and kinetic studies have shown that the HAT mechanism is kinetically preferred over the Single Electron Transfer (SET) mechanism for thiourea derivatives. researchgate.nethueuni.edu.vn In the SET mechanism, an electron is transferred from the antioxidant to the radical. For thioureas, the N-H bonds are susceptible to cleavage, facilitating the donation of a hydrogen atom. hueuni.edu.vn

Thiourea derivatives have demonstrated a strong capacity to scavenge various types of radicals, including hydroxyl radicals (•OH) and superoxide (B77818) radical anions (O₂•⁻). hueuni.edu.vnnih.gov The ability of these compounds to inhibit lipid peroxidation further underscores their protective antioxidant role. nih.gov The efficiency of radical scavenging can be influenced by the substituents on the thiourea core, with certain structural modifications enhancing the antioxidant potential. hueuni.edu.vn

Radical Species Scavenging Mechanism Evidence/Observation Reference
General Free Radicals (e.g., DPPH•, ABTS•+)Hydrogen Atom Transfer (HAT)Kinetic calculations show HAT is the preferred pathway over Single Electron Transfer (SET). researchgate.nethueuni.edu.vn
Hydroxyl Radical (•OH)Hydrogen Atom Donation / AdditionThiourea and dimethylthiourea are powerful •OH scavengers. hueuni.edu.vnnih.gov
Superoxide Radical Anion (O₂•⁻)Single Hydrogen AbstractionComputational studies show efficient scavenging by thiourea. hueuni.edu.vn
Cumylperoxy RadicalsRadical ScavengingInhibition of cumene (B47948) autooxidation. hueuni.edu.vn

Reduction Potential and Redox Modulation

The diverse biological activities of thiourea derivatives are intrinsically linked to their electronic properties, particularly their capacity to participate in redox reactions. This section explores the mechanistic underpinnings of how these compounds modulate the cellular redox environment, focusing on their reduction potential and ability to interact with and neutralize reactive oxygen species (ROS). While specific experimental data on the redox behavior of this compound is not extensively available in the reviewed scientific literature, the broader class of thiourea derivatives provides significant insights into the potential mechanisms at play.

Thiourea and its derivatives are recognized for their ability to act as both antioxidants and, under certain conditions, pro-oxidants. Their primary role as antioxidants stems from their capacity to scavenge harmful free radicals, thereby mitigating oxidative stress, a condition implicated in the pathogenesis of numerous diseases. The antioxidant potential of these compounds is often evaluated through their ability to donate a hydrogen atom or an electron to a radical species.

One of the key mechanisms by which thiourea derivatives exert their antioxidant effects is through hydrogen atom transfer (HAT). mdpi.comhueuni.edu.vn In this process, the thiourea molecule donates a hydrogen atom from one of its N-H groups to a free radical, effectively neutralizing it. The resulting thiourea radical is typically more stable and less reactive than the initial free radical. Another possible mechanism is single electron transfer followed by proton transfer (SET-PT), where the thiourea derivative first donates an electron to the radical, followed by the transfer of a proton. researchgate.net Computational studies on various thiourea derivatives suggest that the HAT mechanism is often the more favorable pathway for scavenging free radicals like the hydroperoxyl radical (HOO•). hueuni.edu.vn

The antioxidant efficacy of thiourea derivatives is frequently assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. mdpi.comhueuni.edu.vn The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates a higher antioxidant activity.

For instance, studies on various substituted thiourea derivatives have demonstrated a wide range of antioxidant activities, which are influenced by the nature of the substituents on the thiourea core. Electron-donating groups can enhance the antioxidant capacity by facilitating the donation of a hydrogen atom or an electron. researchgate.net The table below presents the antioxidant activity of several thiourea derivatives from the literature, illustrating the impact of structural modifications on their radical scavenging potential.

Compound NameDPPH IC50 (mM)ABTS IC50 (mM)Reference
1,3-Diphenyl-2-thiourea (DPTU)0.710 ± 0.0010.044 ± 0.001 hueuni.edu.vn
1-Benzyl-3-phenyl-2-thiourea (BPTU)11.000 ± 0.0152.400 ± 0.021 hueuni.edu.vn
N-phenylthiourea0.482Not Reported researchgate.net
1,3-bis(3,4-dichlorophenyl)thiourea45 µg/mL52 µg/mL mdpi.com

Interactive Data Table

The data in the table above is based on published research and is provided for illustrative purposes. The antioxidant activity can vary depending on the specific assay conditions.

The electrochemical properties of thiourea derivatives further illuminate their redox behavior. mdpi.com Anodic oxidation of thiourea at an electrode surface has been shown to occur at a relatively low potential, indicating that it can be readily oxidized. researchgate.net This process is initiated by a single electron-transfer (SET) event, leading to the formation of a formamidine (B1211174) disulfide cation as a primary intermediate. researchgate.net This inherent ease of oxidation underscores the capacity of thiourea derivatives to act as reducing agents and, consequently, as antioxidants in a biological context.

In addition to direct radical scavenging, thiourea derivatives can modulate the cellular redox state by influencing the activity of antioxidant enzymes. For example, in plant studies, thiourea treatment has been shown to regulate the redox and antioxidant machinery to mitigate the oxidative stress induced by salinity. researchgate.net This suggests that beyond direct chemical interactions with ROS, these compounds may also trigger cellular signaling pathways involved in the antioxidant defense system.

While the specific reduction potential and redox modulation mechanisms of this compound have not been detailed in the available literature, the established principles governing the antioxidant activity of the broader thiourea class provide a strong foundation for understanding its likely behavior. The presence of the N-H protons and the sulfur atom in its structure suggests a capacity for radical scavenging via mechanisms such as HAT or SET. The cyclopropyl (B3062369) and phenylethyl substituents would further modulate its electronic properties and steric factors, which in turn would influence its specific antioxidant potency and interaction with biological redox systems. Further experimental and computational studies on this compound are necessary to fully elucidate its specific contributions to redox modulation.

Vii. Applications in Coordination Chemistry and Materials Science

Thiourea (B124793) Derivatives as Ligands for Metal Complexes

Thiourea derivatives are well-established as effective ligands in coordination chemistry due to their ability to form stable complexes with a variety of transition metals. researchgate.net The coordination is typically facilitated through the sulfur atom of the thiocarbonyl group, which acts as a soft donor, and can also involve the nitrogen atoms, which are harder donors. basjsci.edu.iquobasrah.edu.iq This dual-donor capability allows for different coordination modes, including monodentate, bidentate, and bridging, leading to a rich diversity of complex geometries and properties. basjsci.edu.iq

The synthesis of metal complexes with N,N'-disubstituted thiourea ligands, such as N-cyclopropyl-N'-(2-phenylethyl)thiourea, is typically achieved by reacting the thiourea derivative with a suitable metal salt in an appropriate solvent. materialsciencejournal.org The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

Common synthetic methods involve the direct reaction of the thiourea ligand with a metal halide or perchlorate (B79767) salt in a 1:1 or 2:1 ligand-to-metal molar ratio. materialsciencejournal.orgrsc.org The choice of solvent and reaction conditions can influence the final product's stoichiometry and geometry.

Characterization Techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S and N-H bonds upon coordination provide evidence of metal-ligand bond formation. A shift to lower frequency for the C=S stretching vibration and changes in the N-H stretching region are indicative of coordination through the sulfur and nitrogen atoms, respectively. uobasrah.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the ligand and its complexes. Shifts in the resonances of protons and carbons near the coordinating atoms can provide insight into the coordination mode. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of the complexes reveal information about the d-d transitions of the metal center and charge transfer bands, which are characteristic of the coordination environment. uobasrah.edu.iq

Illustrative Data for Related Thiourea Complexes:

While specific data for this compound complexes are not available, the following table presents representative data for complexes of structurally related N,N'-disubstituted thioureas to illustrate typical characterization results.

Complex Metal Ion Coordination Geometry Key IR Bands (cm-1) Reference
[Ni(N,N'-diethylthiourea)4]Cl2Ni(II)Octahedralν(C=S) shifts upon coordination acs.org
[Cu(N-phenyl-N'-[2-phenoyl]thiourea)Cl2]Cu(II)Square Planarν(C=S) ~700-750 materialsciencejournal.org
[Pd(N-phenyl-N'-(2-pyrimidyl)thiourea)2]Pd(II)Square Planarν(C=S) shifts to lower frequency researchgate.net
Zn(N,N'-substituted thiourea)22Zn(II)Distorted Tetrahedralν(C=N) and ν(C=S) shifts observed rsc.org

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting (Δ) is influenced by the nature of the ligand, the metal ion, and the coordination geometry.

In thiourea complexes, the sulfur and nitrogen atoms of the ligand interact with the metal's d-orbitals. The sulfur atom, being a soft base, typically forms strong covalent bonds with soft acid metal ions. The electronic properties of the resulting complexes, such as their color and magnetic behavior, are determined by the arrangement of electrons within the split d-orbitals. For instance, octahedral Fe(II) complexes with thiourea ligands exhibit magnetic moments and ligand field spectra consistent with this geometry. cdnsciencepub.com

The electronic properties can be tuned by modifying the substituents on the thiourea ligand. The cyclopropyl (B3062369) and phenylethyl groups in this compound would influence the electron-donating ability of the nitrogen atoms and the steric environment around the metal center, thereby affecting the ligand field splitting and the resulting electronic properties.

Metal complexes of thiourea derivatives have shown promise as catalysts in various organic transformations. uobasrah.edu.iqnih.gov The catalytic activity is often attributed to the ability of the metal center to activate substrates and the ligand's role in stabilizing the catalytic species and influencing the reaction's selectivity.

Transfer Hydrogenation: Ruthenium(II) complexes containing acyl thiourea ligands have been employed as catalysts for the transfer hydrogenation of ketones and aldehydes. nih.gov The thiourea ligand's electronic and steric properties can influence the efficiency and enantioselectivity of these reactions.

Cross-Coupling Reactions: Palladium(II) complexes with N-acyl-N,N'-disubstituted thioureas have been utilized as catalysts in Suzuki-Miyaura cross-coupling reactions of aryl halides with aryl boronic acids. rsc.org

Ring-Opening Polymerization: Binary catalyst systems composed of a base and a thiourea have been shown to be effective in the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polyesters. rsc.orgnih.govpolympart.com The thiourea component is believed to activate the monomer through hydrogen bonding. polympart.com

Supramolecular Chemistry and Self-Assembly of Thiourea Derivatives

The N-H protons of the thiourea moiety are excellent hydrogen bond donors, while the thiocarbonyl sulfur is a good hydrogen bond acceptor. This enables N,N'-disubstituted thioureas to participate in predictable and robust hydrogen-bonding interactions, leading to the formation of well-defined supramolecular architectures. mersin.edu.tracs.org

Thiourea Derivatives as Precursors for Heterocyclic Compound Synthesis

Thiourea derivatives are versatile building blocks for the synthesis of a wide array of heterocyclic compounds. chim.itresearchgate.net The thiourea moiety can undergo various cyclization reactions to form rings containing nitrogen and sulfur atoms.

Donor-acceptor cyclopropanes can undergo ring-opening reactions when treated with nucleophiles like thiourea. researchgate.net This can be followed by a cyclization cascade to produce complex heterocyclic systems. For instance, the reaction of substituted donor-acceptor cyclopropanes with thiourea can lead to the formation of 2-aminonicotinonitrile derivatives. researchgate.net While specific examples involving this compound are not documented, its structural features suggest potential for similar reactivity. The cyclopropyl group itself can be involved in ring-opening reactions under certain conditions.

Furthermore, functionalized thioureas can undergo controlled cyclization reactions to yield isomeric products like iminothiazolidinones. researchgate.net The reaction pathway can often be directed by the choice of reaction conditions. Thiourea derivatives are also used in the synthesis of thiazolidinones and thiobarbituric acids. mdpi.commdpi.com

Formation of Thiazolidinones and Related Heterocycles

This compound serves as a versatile precursor in the synthesis of various heterocyclic compounds, most notably thiazolidinones. The reactivity of the thiourea moiety allows for cyclization reactions with appropriate reagents to yield these valuable scaffolds. Thiazolidinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of thiazolidinones from N,N-disubstituted thioureas can be achieved through several established synthetic routes. nih.govorientjchem.org

One common method involves the reaction of a thiourea derivative with a compound containing a carbonyl group and a leaving group, such as an α-halo-ester or α-halo-ketone. For instance, the reaction of this compound with ethyl bromoacetate (B1195939) would proceed via initial S-alkylation of the thiourea sulfur atom, followed by an intramolecular cyclization to form the thiazolidinone ring. The general mechanism involves the nucleophilic attack of the sulfur on the electrophilic carbon of the α-halo-carbonyl compound, followed by the elimination of a hydrogen halide and subsequent ring closure. orientjchem.org

Another prominent synthetic strategy is the reaction of N,N-disubstituted thioureas with dialkyl acetylenedicarboxylates. nih.gov In this approach, the thiourea adds to one of the electrophilic acetylenic carbons, initiating a sequence of reactions that culminates in the formation of a thiazolidinone derivative. The reaction conditions, such as the solvent and temperature, can influence the reaction pathway and the yield of the final product. nih.gov

The table below summarizes a representative reaction for the formation of a thiazolidinone from this compound.

Reactant 1Reactant 2ProductReaction Type
This compoundEthyl bromoacetate2-(cyclopropylimino)-3-(2-phenylethyl)thiazolidin-4-oneCyclocondensation
This compoundDiethyl acetylenedicarboxylateEthyl 2-(2-(cyclopropylimino)-3-(2-phenylethyl)-4-oxothiazolidin-5-ylidene)acetateCyclization/Addition

This table presents a hypothetical reaction scheme based on general synthetic methods for thiazolidinone formation from thiourea derivatives.

The resulting thiazolidinone, with its cyclopropyl and phenylethyl substituents, can be further modified to explore structure-activity relationships for various biological targets. The diversity of available reagents for cyclization allows for the creation of a library of thiazolidinone derivatives from a single thiourea precursor.

Analytical Sensing Applications (e.g., Heavy Metal Ion Detection)

Thiourea derivatives have emerged as effective chemosensors for the detection of heavy metal ions due to the strong affinity of the sulfur atom for soft metal ions. mdpi.combohrium.com The interaction between the thiourea group and a metal ion can lead to a measurable change in the photophysical properties of the molecule, such as a color change (colorimetric sensing) or a change in fluorescence intensity (fluorometric sensing). mdpi.com this compound, containing the essential thiocarbonyl group, has the potential to be employed in such analytical sensing applications.

The principle behind the sensing mechanism often involves the coordination of the metal ion to the sulfur atom of the thiourea. This coordination can perturb the electronic structure of the molecule, affecting its absorption and emission spectra. For instance, the binding of a heavy metal ion like mercury(II) (Hg²⁺) can quench the fluorescence of the thiourea-based sensor or induce a new emission band at a different wavelength. mdpi.com This "turn-off" or "turn-on" fluorescence response provides a clear signal for the presence of the target analyte.

The development of a chemosensor based on this compound would involve studying its interaction with a range of heavy metal ions and characterizing the resulting spectroscopic changes. The sensitivity of the sensor is typically quantified by its limit of detection (LOD), which is the lowest concentration of the analyte that can be reliably detected.

The table below outlines the potential application of this compound as a chemosensor for heavy metal ions, based on the general principles of thiourea-based sensors.

Analyte (Heavy Metal Ion)Sensing MechanismObservable ChangePotential Application
Mercury (II) (Hg²⁺)Coordination with thiourea sulfurFluorescence quenching or enhancementEnvironmental water quality monitoring
Lead (II) (Pb²⁺)Complex formationColorimetric shiftIndustrial effluent analysis
Cadmium (II) (Cd²⁺)ChelationChange in UV-Vis absorption spectrumFood safety testing

This table illustrates the potential analytical sensing applications of this compound based on the known behavior of similar thiourea-based chemosensors.

Further research would be necessary to synthesize and characterize the specific interactions between this compound and various heavy metal ions to fully realize its potential as a selective and sensitive analytical sensor.

Viii. Future Research Directions and Emerging Paradigms for Thiourea Derivatives

Design of Novel Thiourea (B124793) Scaffolds with Enhanced Selectivity

A primary challenge in drug development is achieving target selectivity to maximize therapeutic effects while minimizing off-target side effects. Future research will focus on the rational design of new thiourea scaffolds that can differentiate between closely related biological targets. For a molecule like N-cyclopropyl-N'-(2-phenylethyl)thiourea, this could involve several strategies:

Structure-Based Design: By understanding the three-dimensional structure of a target protein, medicinal chemists can modify the cyclopropyl (B3062369) and phenylethyl moieties to improve complementarity with the binding site. For instance, altering the substitution pattern on the phenyl ring could introduce interactions with specific amino acid residues, thereby enhancing selectivity.

Conformational Constraint: The cyclopropyl group already imparts a degree of rigidity to the molecule. Further constraining the scaffold, perhaps by incorporating the phenylethyl group into a ring system, could lock the molecule into a bioactive conformation that is highly selective for a specific receptor or enzyme isoform.

Pharmacophore Hybridization: This approach involves combining the thiourea scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity and selectivity. For example, attaching a known kinase inhibitor fragment to the phenylethyl portion could create a highly selective anticancer agent. biointerfaceresearch.com

A study on N,N'-disubstituted thioureas derived from quinolone moieties highlighted that specific substitutions, such as an N-methyl quinolonyl group, led to potent and selective urease inhibition. acs.org This underscores the principle that targeted modifications are key to enhancing selectivity. Similarly, research into glutamate-thiourea heterodimers has been predicted through molecular docking and QSAR models to yield high-affinity ligands for Prostate-Specific Membrane Antigen (PSMA), demonstrating the power of bioisosteric replacement (urea oxygen with sulfur) to achieve selectivity. researchgate.net

Exploration of New Synthetic Methodologies for Structural Diversity

The generation of large and diverse libraries of compounds is essential for screening and identifying new drug leads. Traditional methods for synthesizing thioureas, often involving the reaction of an amine with an isothiocyanate, are being supplemented and replaced by more efficient and environmentally friendly techniques. researchgate.net The exploration of these new methodologies is a critical future direction.

Green Chemistry Approaches: Techniques such as "on-water" synthesis, where reactions are carried out in aqueous media, and solvent-free mechanochemical methods using ball milling or grinding, are gaining traction. tubitak.gov.trhmdb.ca These methods often lead to higher yields, shorter reaction times, and a reduced environmental footprint.

Automated Synthesis: High-throughput synthesis platforms can rapidly generate hundreds or thousands of derivatives, accelerating the discovery process. researchgate.net An automated system has been used to create capsaicin derivatives with thiourea structures under green solvent conditions. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and mixing, leading to improved consistency, safety, and scalability. This methodology is well-suited for optimizing the synthesis of complex thiourea derivatives.

DNA-Encoded Libraries (DELs): This technology allows for the synthesis of massive libraries of compounds where each molecule is tagged with a unique DNA barcode. This enables the rapid screening of billions of compounds against a biological target. The development of robust on-DNA synthesis methods for thioureas is an active area of research.

Synthetic MethodologyKey AdvantagesReference
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often higher yields. tubitak.gov.tr
Ultrasonic Irradiation Enhanced reaction rates, can promote reactions that are difficult under traditional conditions. tubitak.gov.tr
Mechanochemistry (Ball Milling) Solvent-free, high yields, environmentally friendly. hmdb.ca
"On-Water" Synthesis Sustainable, often shows unique reactivity and selectivity. tubitak.gov.tr
Automated Synthesis High-throughput generation of compound libraries. researchgate.net

Advanced Mechanistic Elucidation via Omics Technologies

Understanding how a compound exerts its biological effects at a systemic level is crucial for its development as a therapeutic agent. "Omics" technologies—genomics, proteomics, and metabolomics—provide a holistic view of the molecular changes within a biological system in response to a chemical compound.

Proteomics: This involves the large-scale study of proteins. Proteomic techniques can be used to identify the direct protein targets of a thiourea derivative and to understand the downstream changes in protein expression and signaling pathways. nih.gov For example, a proteomic analysis of maize treated with thiourea under cadmium stress revealed that thiourea enhanced the expression of proteins related to photosynthesis and antioxidant defense, providing a mechanistic explanation for its protective effects. tubitak.gov.tr In proteomics sample preparation, thiourea is often included in solubilization buffers because it improves the resolution of proteins in two-dimensional gel electrophoresis, particularly for hydrophobic proteins. researchgate.net

Metabolomics: This is the study of small molecules, or metabolites, within cells, tissues, or organisms. Metabolomic profiling can reveal how a thiourea derivative alters metabolic pathways, which can help to identify its mechanism of action and potential off-target effects. semanticscholar.org

Genomics: While less common for small molecule mechanism studies, genomic approaches can identify genetic factors that influence sensitivity to a particular compound, paving the way for personalized medicine.

These technologies move beyond a single-target-single-drug paradigm, allowing researchers to build a comprehensive network-level understanding of a compound's activity, which is essential for predicting efficacy and potential toxicity.

Integration of In Silico Screening and De Novo Design with Experimental Validation

Computational methods are becoming indispensable in modern drug discovery. The integration of these in silico techniques with traditional experimental validation creates a powerful and efficient workflow for discovering and optimizing new thiourea derivatives.

Virtual Screening and Molecular Docking: Large virtual libraries of thiourea compounds can be screened against the 3D structure of a target protein to predict binding affinity and mode. nih.gov This allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and testing. Molecular docking studies have been used to design thiourea derivatives as inhibitors of targets like Sirtuin-1 and to understand the structure-activity relationships of urease inhibitors. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. These models can predict the activity of unsynthesized thiourea derivatives, guiding the design of more potent molecules. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a thiourea derivative within the binding site of its target over time, providing insights into the stability of the interaction and the role of specific molecular interactions. nih.gov

De Novo Design: This involves using algorithms to design novel molecules from scratch that are predicted to have high affinity and selectivity for a specific target.

This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern medicinal chemistry and is expected to be a major driver in the development of future thiourea-based therapeutics. nih.gov

Development of Thiourea-Based Chemical Probes for Biological Systems

Beyond their therapeutic potential, thiourea derivatives are being developed as chemical probes—specialized molecules designed to study and manipulate biological systems. The unique properties of the thiourea group make it an excellent scaffold for this purpose.

Fluorescent Probes: The thiourea moiety can be incorporated into fluorescent molecules to create sensors for specific analytes. The hydrogen-bonding capability of the thiourea N-H groups allows for the selective recognition of anions and metal cations. nih.gov Thiourea-based fluorescent probes have been developed for the detection of mercury (Hg²⁺) and for distinguishing between isomers of dicarboxylates. nih.govnih.gov Furthermore, incorporating a thiourea group has been shown to be a reliable strategy for targeting fluorescent probes to mitochondria.

Radiolabeled Tracers for Imaging: By attaching a radioisotope to a thiourea derivative, researchers can create tracers for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). For a compound like this compound, radiolabeling could enable the study of its biodistribution, target engagement, and pharmacokinetics non-invasively in living subjects. The conversion of primary amines to isothiocyanates and then to thioureas is a common strategy for attaching chelators for radiometals or prosthetic groups for radiohalogens to biological molecules.

Affinity-Based Probes: By immobilizing a thiourea derivative on a solid support, it can be used as an affinity resin to isolate its binding partners from complex biological samples like cell lysates. Identifying these partners can help to elucidate the compound's mechanism of action.

The development of such probes is crucial for chemical biology, providing tools to dissect complex biological processes and validate new drug targets.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of N-cyclopropyl-N'-(2-phenylethyl)thiourea?

  • Methodological Answer : Optimize reaction conditions by varying solvents (e.g., THF, DCM) and temperatures (40–80°C) to improve yield. Use stoichiometric ratios of cyclopropylamine and 2-phenylethyl isothiocyanate with catalytic bases like triethylamine. Monitor progress via TLC or HPLC, and purify via recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Employ IR spectroscopy to confirm thiourea ν(C=S) stretches (~1200–1250 cm⁻¹) and ν(N-H) (~3150–3300 cm⁻¹). Use ¹H/¹³C NMR to resolve cyclopropyl (δ 0.5–1.5 ppm) and phenylethyl (δ 2.5–3.5 ppm) groups. High-resolution mass spectrometry (HRMS) validates molecular ion peaks .

Q. How can researchers screen the antimicrobial activity of this thiourea derivative?

  • Methodological Answer : Conduct broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth, incubate at 37°C for 24 hours, and determine MIC (Minimum Inhibitory Concentration) .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl vs. aryl substituents) influence thiourea bioactivity?

  • Methodological Answer : Compare substituent effects via QSAR (Quantitative Structure-Activity Relationship) models. Synthesize analogs with substituents like chloro or trifluoromethyl groups (e.g., as in ) and evaluate changes in lipophilicity (logP) and binding affinity using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry).

Q. What computational approaches are suitable for predicting thiourea-enzyme interactions?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against targets like urease or carbonic anhydrase. Use DFT (Density Functional Theory) to calculate frontier molecular orbitals (HOMO/LUMO) and Mulliken charges on sulfur atoms to correlate reactivity with inhibition .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C). Validate purity via HPLC (>95%) and assess cytotoxicity (MTT assay on mammalian cells) to rule off-target effects. Cross-reference with structural analogs (e.g., N-phenylthiourea derivatives ) to identify substituent-specific trends .

Q. What protocols ensure the stability of this compound during storage?

  • Methodological Answer : Store lyophilized samples at –20°C under inert gas (N₂). Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) and analyze by LC-MS for oxidation byproducts (e.g., urea derivatives) .

Q. How can enzyme inhibition mechanisms be elucidated for this compound?

  • Methodological Answer : Perform kinetic assays (Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive). Use fluorescence quenching to study binding to tryptophan residues in enzymes. Compare IC₅₀ values with known inhibitors (e.g., acetazolamide for carbonic anhydrase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-N'-(2-phenylethyl)thiourea
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-N'-(2-phenylethyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.